molecular formula C18H16N2O4S B2684871 Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-31-2

Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2684871
CAS No.: 888409-31-2
M. Wt: 356.4
InChI Key: GCRCGORXVCXONL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate involves several steps. One common synthetic route includes the reaction of 2-aminothiazole with 4-methoxybenzoyl chloride to form 2-(4-methoxybenzamido)thiazole. This intermediate is then reacted with ethyl 2-bromo-6-carboxylate to yield the final product. The reaction conditions typically involve the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane .

Chemical Reactions Analysis

Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 and C-5 positions.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in inflammation and pain pathways, leading to its anti-inflammatory and analgesic effects . Additionally, its antimicrobial and antiviral activities are attributed to its ability to disrupt the cell membrane integrity of pathogens .

Comparison with Similar Compounds

Ethyl 2-(4-methoxybenzamido)benzo[d]thiazole-6-carboxylate can be compared with other thiazole derivatives, such as:

Properties

IUPAC Name

ethyl 2-[(4-methoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-3-24-17(22)12-6-9-14-15(10-12)25-18(19-14)20-16(21)11-4-7-13(23-2)8-5-11/h4-10H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRCGORXVCXONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.